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Compound of Interest

Compound Name: Anticancer agent 29

Cat. No.: B12417570

For Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated,
is a key driver in various cancers. This has led to the development of targeted therapies aimed
at inhibiting FGFR kinases. This guide provides a comparative analysis of three prominent
FGFR kinase inhibitors: Pemigatinib (INCB054828), Erdafitinib, and Rogaratinib, presenting
key experimental data to inform research and drug development decisions. While direct,
publicly available data for a specific molecule designated solely as "Anticancer agent 29" with
a defined kinase inhibitor profile is limited, this guide focuses on these well-characterized
alternatives that target the same critical oncogenic pathway.

Quantitative Data Summary

The following tables summarize the biochemical potency and clinical efficacy of Pemigatinib,
Erdafitinib, and Rogaratinib.

Table 1: Biochemical Potency (IC50, nM)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b12417570?utm_src=pdf-interest
https://www.benchchem.com/product/b12417570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Inhibitor FGFR1 FGFR2 FGFR3 FGFR4 VEGFR2
Pemigatinib 0.4[1][2][3] 0.5[1][2][3] 1.0[1][2][3] 30[1][2][3]
Potent Potent Potent Potent
inhibitor of inhibitor of inhibitor of inhibitor of
Erdafitinib
FGFR1-4[4] FGFR1-4[4] FGFR1-4[4] FGFR1-4[4]
(5] (5] (5] (5]
o 1.8[6]/ 9.2[6]/
Rogaratinib <1.0[6][7] 1.2[6]/201[7] 120[8]
11.2[7] 18.5[7]

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources.

Table 2: Clinical Efficacy in Urothelial Carcinoma with FGFR Alterations

Median .
. Median
L. Progressio
Objective Overall
. . n-Free )
Inhibitor Trial Name Phase Response . Survival
Survival
Rate (ORR) (0S)
(PFS)
(months)
(months)
o FIGHT-201[9] 17.8% -
Pemigatinib I 4.0 - 4.3[10] 6.8 - 8.9[10]
[10] 23.3%[10]
THOR
o 5.6[11][12] 12.1[11][12]
Erdafitinib (Cohort 1)[11] I 45.6%[12][13] (13] [13]
[12][13]
Rogaratinib FORT-1[14] /1 20.7%[14] - 8.3[14]
Rogaratinib + FORT-2[15] 6.1 (at RP2D)
. Ib 53.8%][15]
Atezolizumab  [16] [15]

Experimental Protocols

Detailed methodologies for the clinical trials cited above are crucial for interpreting the results.
Below are summaries of the patient populations and endpoints for the key trials.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32315352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0231877&type=printable
https://pubmed.ncbi.nlm.nih.gov/32315352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0231877&type=printable
https://pubmed.ncbi.nlm.nih.gov/32315352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0231877&type=printable
https://pubmed.ncbi.nlm.nih.gov/32315352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0231877&type=printable
https://aacrjournals.org/mct/article/16/6/1010/92241/Discovery-and-Pharmacological-Characterization-of
https://www.urotoday.com/recent-abstracts/urologic-oncology/bladder-cancer/124473-overview-of-the-clinical-use-of-erdafitinib-as-a-treatment-option-for-the-metastatic-urothelial-carcinoma-where-do-we-stand.html
https://aacrjournals.org/mct/article/16/6/1010/92241/Discovery-and-Pharmacological-Characterization-of
https://www.urotoday.com/recent-abstracts/urologic-oncology/bladder-cancer/124473-overview-of-the-clinical-use-of-erdafitinib-as-a-treatment-option-for-the-metastatic-urothelial-carcinoma-where-do-we-stand.html
https://aacrjournals.org/mct/article/16/6/1010/92241/Discovery-and-Pharmacological-Characterization-of
https://www.urotoday.com/recent-abstracts/urologic-oncology/bladder-cancer/124473-overview-of-the-clinical-use-of-erdafitinib-as-a-treatment-option-for-the-metastatic-urothelial-carcinoma-where-do-we-stand.html
https://aacrjournals.org/mct/article/16/6/1010/92241/Discovery-and-Pharmacological-Characterization-of
https://www.urotoday.com/recent-abstracts/urologic-oncology/bladder-cancer/124473-overview-of-the-clinical-use-of-erdafitinib-as-a-treatment-option-for-the-metastatic-urothelial-carcinoma-where-do-we-stand.html
https://www.selleckchem.com/products/rogaratinib.html
https://www.medchemexpress.com/Rogaratinib.html
https://www.selleckchem.com/products/rogaratinib.html
https://www.medchemexpress.com/Rogaratinib.html
https://www.selleckchem.com/products/rogaratinib.html
https://www.medchemexpress.com/Rogaratinib.html
https://www.selleckchem.com/products/rogaratinib.html
https://www.medchemexpress.com/Rogaratinib.html
https://www.dfhcc.harvard.edu/fileadmin/media/ETCTN/02_Developing_an_ETCTN_Study/PTMA_Requests/Rogaratinib_NSC_804782_PTMA_NCI_Letter.pdf
https://www.tipranks.com/news/company-announcements/incytes-pemigatinib-study-update-a-potential-game-changer-in-urothelial-carcinoma-treatment
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://www.esmo.org/oncology-news/erdafitinib-prolongs-survival-in-patients-with-metastatic-urothelial-carcinoma-and-fgfr-alterations-after-previous-anti-pd1-l1-treatment
https://ascopost.com/issues/july-25-2023/thor-trial-erdafitinib-improves-outcomes-vs-chemotherapy-in-fgfr-altered-advanced-urothelial-carcinoma/
https://www.urologytimes.com/view/fda-grants-full-approval-to-erdafitinib-for-fgfr3-positive-urothelial-carcinoma
https://ascopost.com/issues/july-25-2023/thor-trial-erdafitinib-improves-outcomes-vs-chemotherapy-in-fgfr-altered-advanced-urothelial-carcinoma/
https://www.urologytimes.com/view/fda-grants-full-approval-to-erdafitinib-for-fgfr3-positive-urothelial-carcinoma
https://www.esmo.org/oncology-news/erdafitinib-prolongs-survival-in-patients-with-metastatic-urothelial-carcinoma-and-fgfr-alterations-after-previous-anti-pd1-l1-treatment
https://ascopost.com/issues/july-25-2023/thor-trial-erdafitinib-improves-outcomes-vs-chemotherapy-in-fgfr-altered-advanced-urothelial-carcinoma/
https://www.urologytimes.com/view/fda-grants-full-approval-to-erdafitinib-for-fgfr3-positive-urothelial-carcinoma
https://www.esmo.org/oncology-news/erdafitinib-prolongs-survival-in-patients-with-metastatic-urothelial-carcinoma-and-fgfr-alterations-after-previous-anti-pd1-l1-treatment
https://ascopost.com/issues/july-25-2023/thor-trial-erdafitinib-improves-outcomes-vs-chemotherapy-in-fgfr-altered-advanced-urothelial-carcinoma/
https://www.urologytimes.com/view/fda-grants-full-approval-to-erdafitinib-for-fgfr3-positive-urothelial-carcinoma
https://pubmed.ncbi.nlm.nih.gov/36240478/
https://pubmed.ncbi.nlm.nih.gov/36240478/
https://pubmed.ncbi.nlm.nih.gov/36240478/
https://www.urologytimes.com/view/rogaratinib-plus-atezolizumab-shows-encouraging-safety-efficacy-in-urothelial-carcinoma
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://www.urologytimes.com/view/rogaratinib-plus-atezolizumab-shows-encouraging-safety-efficacy-in-urothelial-carcinoma
https://www.urologytimes.com/view/rogaratinib-plus-atezolizumab-shows-encouraging-safety-efficacy-in-urothelial-carcinoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

FIGHT-201 (Pemigatinib)

Objective: To evaluate the efficacy and safety of pemigatinib in patients with metastatic or
surgically unresectable urothelial carcinoma with FGF/FGFR alterations.[9]

Patient Population: Adults with previously treated, unresectable or metastatic urothelial
carcinoma harboring FGFR3 mutations or fusions/rearrangements.[10]

Methodology: This was an open-label, single-arm, phase Il study. Patients received
pemigatinib 13.5 mg once daily. The primary endpoint was the centrally confirmed objective
response rate (ORR) as per RECIST v1.1.[10]

THOR (Erdafitinib)

Objective: To compare the efficacy of erdafitinib versus chemotherapy in patients with locally
advanced or metastatic urothelial carcinoma with FGFR alterations who have progressed on
or after anti-PD-1 or anti-PD-L1 therapy.[11]

Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with
susceptible FGFR3 genetic alterations whose disease has progressed on or after at least
one line of prior systemic therapy, including a PD-1/PD-L1 inhibitor.[17]

Methodology: A randomized, open-label, phase Il trial. Patients were randomized to receive
either erdafitinib or the investigator's choice of chemotherapy (docetaxel or vinflunine). The
primary efficacy outcome was overall survival (OS).[11][17]

FORT-1 (Rogaratinib)

Objective: To compare the efficacy and safety of rogaratinib versus chemotherapy in patients
with locally advanced or metastatic urothelial carcinoma selected based on FGFR1/3 mRNA
expression.[14]

Patient Population: Patients with FGFR1/3 mRNA-positive locally advanced or metastatic
urothelial carcinoma who had received at least one prior platinum-containing regimen.[14]

Methodology: A phase Il/1ll, randomized, open-label trial. Patients were randomly assigned to
receive either rogaratinib (800 mg orally twice daily) or chemotherapy (docetaxel, paclitaxel,
or vinflunine). The primary endpoint was overall survival.[14]
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Caption: Simplified FGFR signaling pathway and the point of intervention for kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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